N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide - 946226-24-0

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide

Catalog Number: EVT-3447086
CAS Number: 946226-24-0
Molecular Formula: C18H14N4O5S
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. [] Derivatives of pyridazine are a diverse group of compounds with a wide range of biological activities, making them valuable tools in various scientific research fields. [, , , , , , ] These compounds have been explored for their potential in areas such as:

  • Antimicrobial Agents: Pyridazine derivatives have shown promising activity against various bacteria and fungi. [, , ]
  • Cardiotonic Agents: Certain pyridazinone derivatives exhibit cardiotonic effects, potentially useful in treating heart failure. []
  • Anticancer Agents: Lapatinib, a pyridazine derivative, is a known anticancer drug targeting specific tyrosine kinases. [, ]
  • Hedgehog Pathway Inhibitors: GDC-0449, a pyridazinyl benzamide derivative, is a potent Hedgehog signaling pathway inhibitor under development for various cancers. [, ]
  • Autotaxin Inhibitors: New pyridazine derivatives are being explored as Autotaxin inhibitors for treating inflammatory airway or fibrotic diseases. []
  • Neutrophil Elastase Inhibitors: Pyridazine derivatives have also been investigated for their potential as neutrophil elastase inhibitors, which could be beneficial for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD). [, ]
  • Nicotinic Acetylcholine Receptor Modulators: Specific pyridazine derivatives show high affinity for α7 nicotinic acetylcholine receptors and are being explored for their potential in treating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders. [, , ]
Synthesis Analysis
  • Condensation reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule like water. []
  • Cyclization reactions: These reactions involve the formation of a ring structure from a linear molecule. [, , ]
  • Cross-coupling reactions: These reactions, such as Suzuki coupling, are used to form carbon-carbon bonds between two different molecules. []
  • Alkylation and acylation reactions: These reactions introduce alkyl or acyl groups onto a molecule, modifying its properties. []

Specific examples of synthetic methods for pyridazine derivatives can be found in the provided papers, illustrating the diversity of approaches used to prepare these compounds. [, , , , , , , , , , , ]

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be substituted with various functional groups. [] The nature and position of these substituents greatly influence the compound's biological activity and physicochemical properties. [, , , , , ] Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly used to elucidate the molecular structure of pyridazine derivatives. [, , , , ]

Mechanism of Action

The mechanisms of action of pyridazine derivatives vary depending on their specific structure and biological target. [, , , , , , , ] For example:

  • Inhibition of enzymes: Some pyridazine derivatives inhibit enzymes by binding to the active site, preventing the enzyme from catalyzing its normal reaction. [, , ]
  • Binding to receptors: Other pyridazine derivatives bind to specific receptors, either activating or blocking the receptor's signaling pathway. [, , ]
  • Disruption of cellular processes: Certain pyridazine derivatives may interfere with cellular processes, such as DNA replication or cell division, leading to their biological effects. []
Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are determined by their molecular structure and the nature of their substituents. [, ] These properties influence their solubility, stability, and other characteristics relevant to their applications. Techniques like chromatography and spectroscopy are used to analyze the physical and chemical properties of pyridazine derivatives.

Applications
  • Drug discovery: The development of new drugs for various diseases, including antimicrobial, cardiotonic, anticancer, and inflammatory diseases. [, , , , , , , , , ]
  • Chemical probes: The use of pyridazine derivatives as tools to study biological processes and pathways. [, , , ]
  • Materials science: The development of new materials with desirable properties, such as polymers and liquid crystals. []

GDC-0449 (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide)

Compound Description: GDC-0449 is a potent, selective Hedgehog (Hh) signaling pathway inhibitor under development for various cancers. It exhibits good oral bioavailability and metabolic stability in several species.

6-[3-Phenyl-5-(trifluoro­meth­yl)pyrazol-1-yl]pyridazin-3(2H)-one

Compound Description: This compound is a cyclo­oxygenase-2 (COX-2) inhibitor containing a 1,3-diaryl­pyrazole derivative.

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

Compound Description: This compound exhibits a planar molecular structure and participates in intermolecular hydrogen bonding and π–π stacking interactions in its crystal form.

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate

Compound Description: This compound is a neutrophil elastase inhibitor under development by AstraZeneca. It shows improved physical properties compared to its free base form.

N-(4-Ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methyl­sulfon­yl)-2-nitro­benzamide acetonitrile solvate

Compound Description: This molecule contains a morpholinone ring fused to a benzene ring, which is linked to a 4-(methyl­sulfon­yl)-2-nitro­benzamide system.

3-(1,3-Diphenylpropan-2-yl)-4-methyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one

Compound Description: This compound displays a specific conformation in both solid and solution states, featuring distinct phenyl-shielding effects on its methyl groups.

N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

Compound Description: This compound is a LIN28 inhibitor that blocks the LIN28/let-7 interaction and rescues let-7 processing and function.

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate

Compound Description: These are two distinct compounds whose crystal structures display intermolecular hydrogen bonding and C—H⋯O interactions, respectively.

N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide Derivatives

Compound Description: Several derivatives of this compound were synthesized and evaluated for their cardiotonic activities, with some showing significant effects compared to the reference compound levosimendan.

(R)-6-(methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperindin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775)

Compound Description: GSK2334775 is a novel TRPV4-selective blocker that inhibits TRPV4-dependent contractions in human bronchial tissue.

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544) and 1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: Both LY2784544 and GSK2636771 were initially described as kinase inhibitors but were identified as novel GPR39 agonists. Their activity at GPR39 is allosterically modulated by zinc.

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist.

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that effectively inhibits inflammation in a rat model of rheumatoid arthritis and relieves joint pain in a guinea pig model of osteoarthritis.

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2′-(methylsulfonyl)[1,1′-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

Compound Description: DPC423 is a synthetic, competitive, and selective inhibitor of coagulation factor Xa (fXa).

Properties

CAS Number

946226-24-0

Product Name

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide

Molecular Formula

C18H14N4O5S

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C18H14N4O5S/c1-28(26,27)17-9-8-16(20-21-17)12-4-2-6-14(10-12)19-18(23)13-5-3-7-15(11-13)22(24)25/h2-11H,1H3,(H,19,23)

InChI Key

KPDPCRNBRUPLIP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.